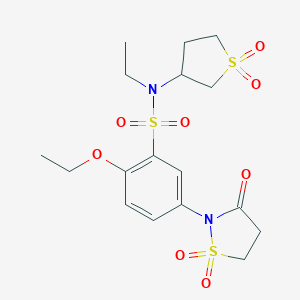
1-butyl-2-methyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical properties. BMQ has a quinoline ring structure with a butyl and methyl substituent at positions 1 and 2, respectively. This compound has shown significant potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then undergo various chemical reactions, such as redox reactions and ligand exchange reactions, which can lead to changes in fluorescence or corrosion inhibition.
生化和生理效应
There is limited information on the biochemical and physiological effects of 1-butyl-2-methyl-4(1H)-quinolinone. However, it has been shown to have low toxicity in animal studies, indicating potential for use in biomedical applications.
实验室实验的优点和局限性
1-butyl-2-methyl-4(1H)-quinolinone has several advantages for use in lab experiments, including its high solubility in organic solvents and its fluorescent properties. However, its synthesis can be challenging and time-consuming, and its mechanism of action is not well understood, which can limit its applications.
未来方向
1. Investigation of the mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone and the formation of coordination complexes with metal ions.
2. Development of new synthetic methods for the production of 1-butyl-2-methyl-4(1H)-quinolinone and its derivatives.
3. Optimization of the fluorescent properties of 1-butyl-2-methyl-4(1H)-quinolinone for use in biomedical imaging applications.
4. Exploration of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a corrosion inhibitor for new metals and alloys.
5. Investigation of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a precursor for the synthesis of other compounds with unique chemical properties.
In conclusion, 1-butyl-2-methyl-4(1H)-quinolinone has shown significant potential in various scientific research applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds. While there is still much to learn about its mechanism of action and potential applications, 1-butyl-2-methyl-4(1H)-quinolinone is a compound that holds promise for future research.
合成方法
1-butyl-2-methyl-4(1H)-quinolinone can be synthesized through a multistep process that involves the condensation of 2-methylquinoline with butanal, followed by oxidation and cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-butyl-2-methyl-4(1H)-quinolinone has been extensively studied in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological and environmental samples. 1-butyl-2-methyl-4(1H)-quinolinone has also been investigated as a corrosion inhibitor for various metals, including aluminum and steel. Additionally, 1-butyl-2-methyl-4(1H)-quinolinone has been used as a precursor for the synthesis of other compounds, such as 2-methyl-4-quinolone and 2-methyl-4-quinolone-3-carboxylic acid.
属性
产品名称 |
1-butyl-2-methyl-4(1H)-quinolinone |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
1-butyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3 |
InChI 键 |
PKUPVMASNMZASU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
规范 SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



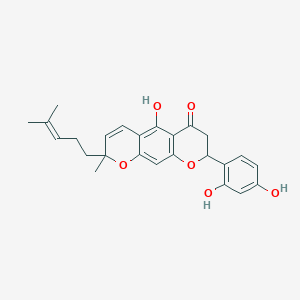
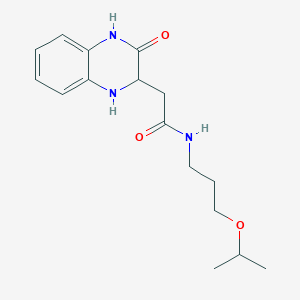
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
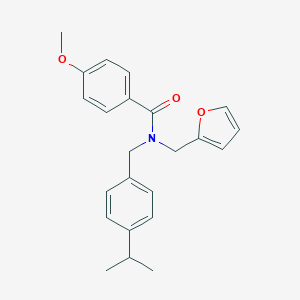
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
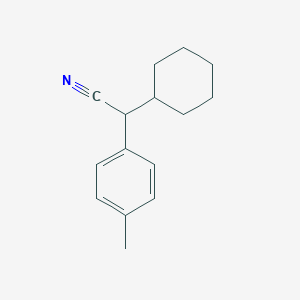
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
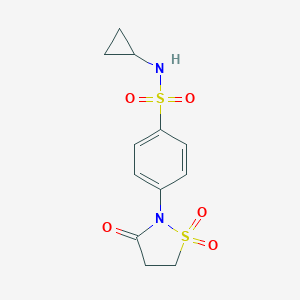
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
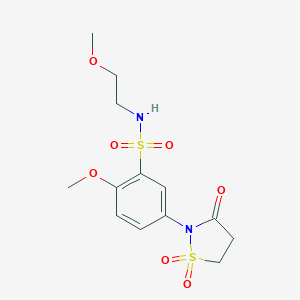
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
